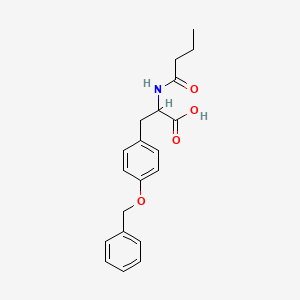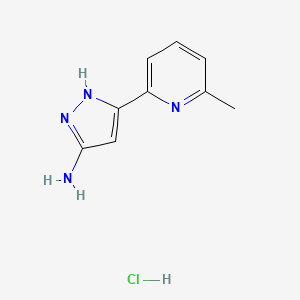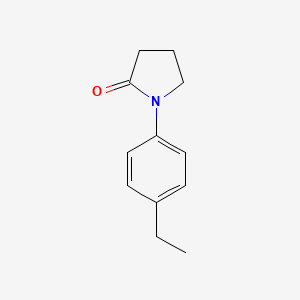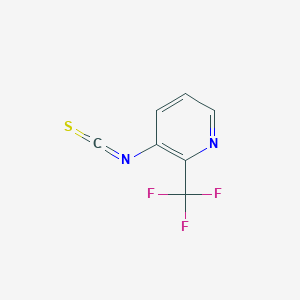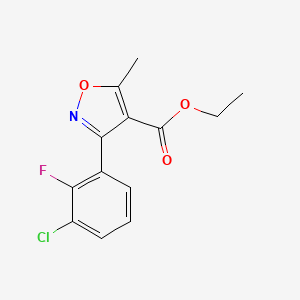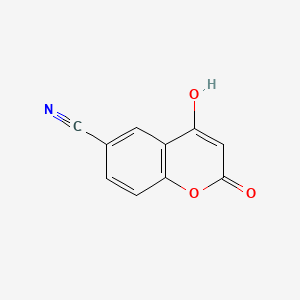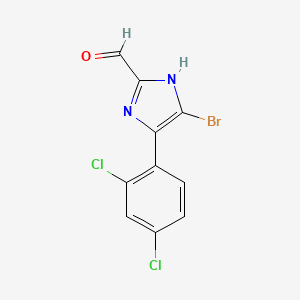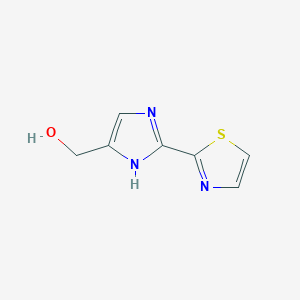
2-(2-Thiazolyl)imidazole-5-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Thiazolyl)imidazole-5-methanol is a heterocyclic compound that features both thiazole and imidazole rings. These rings are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in fields such as medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thiazolyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiazole derivatives with imidazole precursors under controlled conditions. For instance, the cyclization of amido-nitriles can form disubstituted imidazoles . The reaction conditions often involve the use of catalysts such as nickel or rhodium, and the process may include steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic processes involved.
化学反应分析
Types of Reactions
2-(2-Thiazolyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole or imidazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the thiazole or imidazole rings .
科学研究应用
2-(2-Thiazolyl)imidazole-5-methanol has a wide range of applications in scientific research:
作用机制
The mechanism by which 2-(2-Thiazolyl)imidazole-5-methanol exerts its effects involves its interaction with specific molecular targets. The thiazole and imidazole rings can participate in hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
Uniqueness
2-(2-Thiazolyl)imidazole-5-methanol is unique due to its combination of both thiazole and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various targets, making it a valuable compound in multiple research fields .
属性
分子式 |
C7H7N3OS |
|---|---|
分子量 |
181.22 g/mol |
IUPAC 名称 |
[2-(1,3-thiazol-2-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C7H7N3OS/c11-4-5-3-9-6(10-5)7-8-1-2-12-7/h1-3,11H,4H2,(H,9,10) |
InChI 键 |
FBSIXKIWYBTMOQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=N1)C2=NC=C(N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


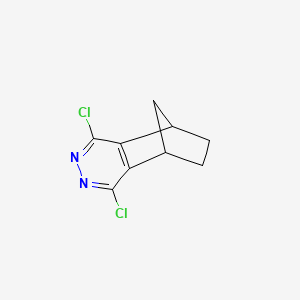
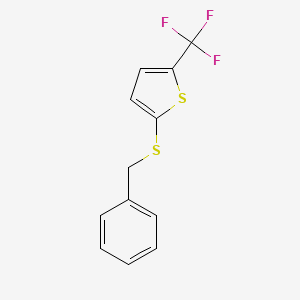
![3-[[4-(4-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13702978.png)

![2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine](/img/structure/B13702985.png)

